Fluoxastrobin

Descripción general

Descripción

Fluoxastrobin is a strobilurin fungicide, akin to azoxystrobin and pyraclostrobin, known for its broad-spectrum activity against various fungal pathogens. It's designed to inhibit mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the pathogen. The effectiveness and stability of this compound in aquatic environments have been studied, underscoring its potential for wide application in agriculture and horticulture to control fungal diseases (Zhang et al., 2018).

Synthesis Analysis

Molecular Structure Analysis

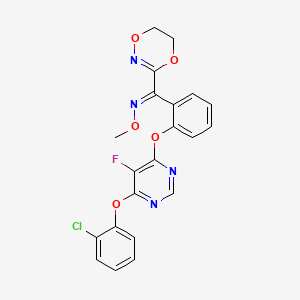

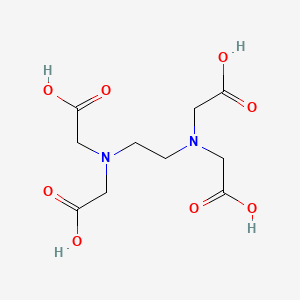

This compound's molecular structure is characterized by the presence of a strobilurin core, which is crucial for its mode of action as a fungicide. The strobilurin core interacts with the mitochondrial respiratory chain of fungi, specifically at the Qo site of cytochrome b, to inhibit electron transport. This interaction is critical for its fungicidal activity, although specific molecular details and analyses of this compound's structure were not found in the available literature.

Chemical Reactions and Properties

Research on this compound and similar compounds has highlighted their stability and reactivity in various environments. For instance, this compound has been shown to be relatively stable in aquatic environments, with minimal degradation over time, which suggests robust chemical properties that maintain its efficacy as a fungicide over extended periods (Zhang et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility in water and other solvents, melting point, and vapor pressure, are critical for its application as a fungicide. These properties determine the compound's behavior in the environment and its efficacy in plant protection. However, specific data on the physical properties of this compound from academic sources were not available in the search results.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity with other substances, stability under various conditions, and degradation pathways, are essential for understanding its environmental impact and safety profile. While specific studies on these properties were not identified, the general class of strobilurin fungicides has been researched for their environmental behavior and safety (Zhang et al., 2018).

Aplicaciones Científicas De Investigación

Pesticida en la Agricultura

Fluoxastrobin es un fungicida de amplio espectro que se ha utilizado ampliamente para proteger contra la mayoría de las enfermedades fúngicas con buenos efectos en vegetales, frutas, cereales y aceites {svg_1}. Es efectivo contra los hongos al inhibir la respiración mitocondrial {svg_2}.

Análisis de Residuos en la Seguridad Alimentaria

Se introdujo un método analítico para la determinación simultánea de E/Z-fluoxastrobins y tebuconazol en pepino y suelo {svg_3}. Este método se basa en extracciones acuosas con acetonitrilo (AAE) y pretratamientos de extracción en fase sólida (SPE) {svg_4}. Se utiliza para estimar la disipación y los residuos de this compound y tebuconazol en pepino y suelo en pruebas de campo {svg_5}.

Estudios de Toxicidad

Se han realizado estudios para determinar la toxicidad aguda y crónica de this compound en pez cebra (Danio rerio) {svg_6}. Estos estudios son cruciales para comprender el impacto ambiental de this compound.

Reducción de la Toxicidad con Nanopartículas

Se ha realizado investigación para evaluar la reducción de la toxicidad de this compound con nanopartículas de TiO2 dopadas {svg_7}. Esto podría conducir potencialmente a un uso más seguro del fungicida en el medio ambiente.

Toxicología en Mamíferos

La Autoridad Europea de Seguridad Alimentaria (EFSA) ha realizado una revisión por pares de la evaluación del riesgo de plaguicidas de la sustancia activa this compound {svg_8}. La revisión incluye secciones sobre absorción, distribución, excreción, metabolismo (Toxicocinética), toxicidad aguda, toxicidad a corto plazo, genotoxicidad, toxicidad a largo plazo, toxicidad reproductiva, neurotoxicidad y más {svg_9}.

Determinación de Residuos en Pepino y Suelo

Se realizó un estudio para la determinación simultánea de this compound y Tebuconazol en pepino y suelo basado en el método de Extracción en Fase Sólida y LC-MS/MS {svg_10}. Esto ayuda a comprender la persistencia de estos fungicidas en el medio ambiente y su posible impacto en la seguridad alimentaria {svg_11}.

Mecanismo De Acción

Target of Action

Fluoxastrobin, a member of the strobilurin class of fungicides, primarily targets the cytochrome b complex III in the mitochondria of fungi . This complex plays a crucial role in the respiration process of fungi, which is essential for their survival and reproduction .

Mode of Action

This compound operates by binding to the quinol oxidation (Qo) site of the cytochrome b complex III . This binding inhibits mitochondrial respiration, effectively blocking the fungi’s ability to undergo normal respiration . This specific interaction with its target makes this compound a potent fungicide.

Biochemical Pathways

The inhibition of mitochondrial respiration disrupts the energy production in the fungal cells, leading to their death . The affected biochemical pathway is the electron transport chain in the mitochondria, where the cytochrome b complex III is a key component . The disruption of this pathway leads to a halt in ATP production, a crucial energy molecule, thereby affecting the normal functioning and survival of the fungi .

Pharmacokinetics

This means it can be absorbed and translocated throughout the plant, providing comprehensive protection against fungal diseases . The systemic nature of this compound likely contributes to its bioavailability and effectiveness as a fungicide.

Result of Action

The result of this compound’s action is the effective control of fungal diseases in a wide range of crops . By inhibiting fungal respiration, this compound prevents the growth and reproduction of fungi, thereby reducing the incidence of fungal diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the toxicity of this compound was found to be greater in natural soil than in artificial soil . Moreover, this compound is moderately persistent in the environment and has a medium potential for particle-bound transport . Therefore, environmental conditions and the type of soil can significantly impact the action and effectiveness of this compound.

Safety and Hazards

Propiedades

IUPAC Name |

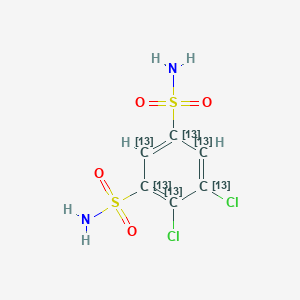

(E)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEODZBUAFNAEU-NLRVBDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)/C4=NOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034625 | |

| Record name | Fluoxastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.422 at 20 °C | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluoxastrobin is considered a novel strobilurin analog (other strobilurin fungicides include azoxystrobin, dimoxystrobin, kresoxim-methyl, metominostrobin, orysastrobin, picoxystrobin, pyraclostrobin, and trifloxystrobin). The biochemical mode of action of strobilurins consists of interaction with the ubiquinone binding site of the mitochondrial bc1 complex (complex III) in fungal cells, thereby preventing the oxidation of ubihydroquinone and the transfer of electrons to cytochrome c. Interrupting the electron transport chain in this way prevents oxidative phosphorylation, thus causing a severe reduction in the availability of ATP, the main energy currency of the cell. The shortage of energy has a very wide range of biochemical consequences, such as the breakdown of essential membrane potentials and concentration gradients and the inhibition of nucleic acid and protein biosynthesis. Fungal spore germination, mycelial growth and the development of infection structures are thus prevented. | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS RN |

361377-29-9, 193740-76-0 | |

| Record name | Fluoxastrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361377-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxastrobin (E,Z isomer) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193740760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxastrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361377299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXASTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ43WY091Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the primary mechanism of action of fluoxastrobin?

A1: this compound belongs to the strobilurin fungicide class, which acts by inhibiting mitochondrial respiration in fungi. [, , ] Specifically, it disrupts the electron transport chain within the mitochondria by binding to the Qo site of cytochrome bc1 complex. [, , ] This inhibition prevents the production of adenosine triphosphate (ATP), the primary energy source for cellular processes, ultimately leading to fungal cell death. [, , ]

Q2: Which fungal diseases have been effectively controlled by this compound in field studies?

A2: Field trials demonstrate that this compound effectively controls a broad spectrum of fungal diseases across various crops. These include:

- Tomato gray mildew: this compound exhibited excellent control of tomato gray mildew in field tests, achieving control efficacy of 91.03% after 30 days and 86.25% after 60 days at a 1200 times dilution of a 25% formulation. []

- Wheat diseases: this compound effectively controls important seed and soilborne pathogens in wheat, often used in combination with prothioconazole for complementary activity. []

- Cucumber powdery mildew: this compound, in combination with tetraconazole, displayed a synergistic effect in controlling cucumber powdery mildew. []

- Pythium root dysfunction: this compound effectively suppressed Pythium root dysfunction in creeping bentgrass, likely due to its direct fungicidal activity against Pythium volutum. []

Q3: How does this compound compare to other fungicides in controlling specific diseases?

A3: Several studies highlight the comparative efficacy of this compound:

- Pythium root dysfunction: In controlling Pythium root dysfunction in creeping bentgrass, pyraclostrobin exhibited superior preventative control compared to other fungicides, including azoxystrobin and cyazofamid. This compound itself displayed promising efficacy against Pythium volutum in vitro. []

- Eastern Filbert Blight: For managing eastern filbert blight in hazelnut, picoxystrobin, pyraclostrobin, and trifloxystrobin showed higher efficacy (64-74% control) than this compound (44% control). Notably, the study observed high variability in this compound's performance. []

Q4: Is there evidence of fungicide resistance developing to this compound?

A4: Yes, there is growing evidence of Phytophthora species developing insensitivity to this compound in ornamental nurseries and landscapes. [] The study indicated that isolates insensitive to mefenoxam were also insensitive to higher (off-label) concentrations of this compound. [] This finding emphasizes the need for resistance management strategies when using this compound, particularly in Phytophthora control.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H16F3NO4, and its molecular weight is 381.34 g/mol.

Q6: What analytical methods are commonly employed for the detection and quantification of this compound residues?

A6: Several analytical techniques are used to detect and quantify this compound residues in various matrices:

- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method, often coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, offers high sensitivity and selectivity for quantifying this compound and its metabolites in complex matrices like wheat. []

- Ultra Performance Liquid Chromatography with Photo-Diode Array (UPLC-PDA) Detection: This method provides a rapid and sensitive approach for analyzing this compound residues in fruits and beverages. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, particularly with Selective Ion Monitoring (SIM) mode, enables sensitive and selective determination of various strobilurin fungicide residues, including this compound, in diverse food matrices. []

Q7: What are the known environmental concerns related to this compound use?

A7: While considered to have minimal water solubility, this compound has been detected in surface waters draining agricultural watersheds, sometimes at levels approaching toxic thresholds for aquatic life. [] This highlights the need for responsible this compound use and strategies to minimize its runoff into water bodies.

Q8: Are there potential risks associated with this compound residues in food products?

A8: While the residue levels of this compound in wheat grain were found to be lower than the maximum residue limits recommended by the Chinese Ministry of Agriculture [], continuous monitoring of residues in various food products is essential to ensure consumer safety.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)